5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound characterized by a pyrimidine ring that is substituted with a chlorine atom and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design due to its ability to interact with various biological targets. The compound's chemical identity is associated with the CAS number 31774-74-0, indicating its recognition in chemical databases and literature.
The synthesis of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione typically begins with the preparation of the pyrimidine ring through the condensation of urea and β-diketones. The introduction of the pyridine ring occurs via nucleophilic substitution reactions involving chlorinated intermediates.
This compound falls under the category of pyrimidinediones, which are derivatives of pyrimidine that contain two carbonyl groups. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione can be achieved through several methods:
In industrial settings, both batch processing and continuous flow synthesis techniques may be employed to enhance efficiency and yield during production.
The molecular structure of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione can be represented as follows:
The compound features a fused bicyclic system consisting of a pyrimidine ring and a pyridine ring, with specific positions occupied by chlorine and carbonyl groups.
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione participates in various chemical reactions:
The mechanism of action for 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione primarily involves its interaction with biological targets such as enzymes and receptors. The presence of both chlorine and nitrogen heteroatoms allows for specific binding interactions that can modulate biological pathways. This mechanism is crucial for its potential therapeutic applications in pharmacology .
Relevant data regarding melting points and boiling points are often determined through experimental procedures but are not universally standardized for this compound.
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione has diverse applications in scientific research:
This compound's unique structure and reactivity profile make it a valuable asset in both research and industrial contexts.
Pyrimidines represent a privileged scaffold in medicinal chemistry due to their fundamental role in biological systems as components of nucleic acids (thymine, uracil, cytosine) and essential cofactors (thiamine) [3]. The exploration of pyrimidine derivatives as therapeutic agents accelerated in the mid-20th century with the development of antimetabolites like 5-fluorouracil, an anticancer agent that disrupts DNA synthesis. This established pyrimidines as versatile pharmacophores for targeted drug design. Recent decades have witnessed significant diversification, with pyrimidinediones—characterized by carbonyl groups at positions 4 and 6—emerging as critical pharmacophores due to enhanced hydrogen-bonding capacity and conformational rigidity compared to simpler pyrimidines [1] [8].
Malaria drug discovery exemplifies this evolution. Traditional therapies like chloroquine faced resistance, prompting investigations into kinase inhibitors targeting Plasmodium species. Dual PfPK6/PfGSK3 inhibitors such as IKK16 (a 2,4-disubstituted pyrimidine) demonstrated nanomolar enzymatic inhibition (PfGSK3 IC~50~ = 570 ± 90 nM; PfPK6 IC~50~ = 460 ± 50 nM) and antiplasmodial activity against blood-stage P. falciparum 3D7 parasites (EC~50~ = 552 ± 37 nM for optimized analog 23d) [1]. Concurrently, pyrimidinediones gained traction in inflammatory disease research due to their ability to suppress prostaglandin E~2~ (PGE~2~) and inducible nitric oxide synthase (iNOS), key mediators of inflammation [3]. The structural flexibility of the pyrimidinedione core allows strategic substitutions that modulate target specificity across therapeutic areas.
Table 1: Key Pyrimidine-Based Drug Discovery Milestones
Era | Therapeutic Area | Representative Agents | Primary Target/Mechanism |
---|---|---|---|
1950s | Oncology | 5-Fluorouracil | Thymidylate synthase inhibition |
1990s | Virology | Zidovudine (AZT) | HIV reverse transcriptase inhibition |
2000s | Inflammation | COX-2 inhibitors (e.g., Celecoxib*) | Cyclooxygenase-2 inhibition |
2010s-Present | Infectious Diseases | IKK16 derivatives [1] | Dual PfPK6/PfGSK3 kinase inhibition |
2010s-Present | Antibacterials | Thieno[2,3-d]pyrimidinediones [7] | Gram-positive pathogens (e.g., MRSA, VRE) |
*Note: Celecoxib contains a pyrazole core but illustrates target relevance for inflammation.
The core structure of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione (CAS: 31774-74-0, Molecular Formula: C~9~H~6~ClN~3~O~2~) integrates three strategically positioned moieties that define its pharmacodynamic profile [2]. The 5-chloro substituent introduces steric bulk and electron-withdrawing effects that profoundly influence electronic distribution and binding interactions. Chlorine's halogen-bonding capacity enhances interactions with hydrophobic enzyme pockets, as observed in kinase inhibitors where chlorine anchors compounds near the ATP-binding hinge region [1] [5]. Computational analyses reveal that this substitution reduces the electron density at C~5~-C~6~, facilitating electrophilic attack or hydrogen-bond acceptor behavior crucial for target engagement.
The 2-(3-pyridinyl) group provides a hydrogen-bond acceptor (tertiary nitrogen) and donor (when protonated) alongside π-stacking capability. The meta-positioning of nitrogen within the pyridine ring creates an optimal dipole moment for engaging complementary residues in enzyme binding sites. For instance, in plasmodial kinase inhibitors, the pyridinyl nitrogen forms critical hydrogen bonds with catalytic lysine residues in PfPK6, as confirmed by crystallographic studies of analogous compounds [1]. This interaction is disrupted in ortho- or para-substituted pyridines due to altered geometry and electron density distribution.
Conformational studies indicate that the pyrimidinedione ring adopts a planar configuration stabilized by resonance, while the 3-pyridinyl ring rotates freely but prefers a near-perpendicular orientation to minimize steric clash. This geometry allows simultaneous engagement with distinct binding subpockets. Substituent effects were quantified in cycloalkyl-substituted pyrimidinedione patents, where replacing chlorine with methyl or hydrogen decreased kinase binding affinity by 8-20 fold, confirming its indispensability [5]. Similarly, replacing 3-pyridinyl with phenyl abolished activity against P. falciparum, underscoring the requirement for the nitrogen’s electronic contribution [1].
Table 2: Impact of Substituent Modifications on Pyrimidinedione Bioactivity
Position | Modification | Observed Effect on Activity | Rationale |
---|---|---|---|
C~5~ | Chlorine → Hydrogen | 10-fold ↓ in antiplasmodial activity [1] | Loss of halogen bonding & electron-withdrawal |
C~5~ | Chlorine → Methyl | 8-fold ↓ in kinase inhibition [5] | Reduced steric complementarity |
C~2~ | 3-Pyridinyl → Phenyl | Activity abolished against P. falciparum [1] | Loss of H-bonding with catalytic lysine |
C~2~ | 3-Pyridinyl → 4-Pyridinyl | 5-fold ↓ in cellular potency [6] | Altered dipole moment & H-bond geometry |
N~1~/N~3~ | H → Alkyl | Variable (context-dependent) [5] | Alters solubility & membrane permeability |
Pyrimidinediones exert therapeutic effects through precise modulation of enzymatic targets involved in proliferation and inflammation. Their ability to mimic purine nucleotides facilitates competitive inhibition at catalytic sites. Kinase inhibition represents a dominant mechanism, exemplified by dual PfPK6/PfGSK3 targeting in malaria. PfPK6 (structurally homologous to human CDK2/p38 MAPK) regulates erythrocyte invasion and intraerythrocytic maturation, while PfGSK3 governs circadian rhythms and invasion machinery assembly [1]. Compound 23d (structurally related to 5-chloro-2-(3-pyridinyl) derivatives) inhibits both kinases (PfPK6 IC~50~ = 11 nM; PfGSK3 IC~50~ = 172 nM), inducing parasite death by disrupting synchronized asexual development [1].
In inflammatory pathways, pyrimidinediones suppress pro-inflammatory mediator synthesis. Molecular docking studies confirm that analogs of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-pyrimidinedione bind cyclooxygenase-2 (COX-2) via hydrophobic interactions between the chloro group and Val~523~ residue, while the pyridinyl nitrogen hydrogen-bonds with Tyr~355~ [3]. This dual engagement inhibits arachidonic acid conversion to PGE~2~, reducing vasodilation and nociception. Additionally, select pyrimidinediones downregulate nuclear factor κB (NF-κB) translocation, curtailing transcription of TNF-α, iNOS, and interleukins (IL-6, IL-1β) [3] [4].
Thieno-fused pyrimidinediones demonstrate antibacterial activity against multidrug-resistant Gram-positive pathogens by disrupting unidentified targets involved in cell envelope integrity. Compound 2 (a thieno[2,3-d]pyrimidinedione) potently inhibits MRSA and VRSA (MIC = 2 mg/L) with minimal mammalian cytotoxicity (LD~50~ = 52 mg/L) and hemolysis (2% at 50× MIC) [7]. Its efficacy stems from selective bacterial membrane disruption absent in human cells, highlighting the scaffold's potential for pathogen-selective targeting.
Table 3: Biological Targets of Pyrimidinedione Derivatives with Key Metrics
Biological Target | Therapeutic Area | Exemplary Compound | Potency (IC~50~/EC~50~/MIC) | Cellular Effect |
---|---|---|---|---|
PfPK6/PfGSK3 kinases | Malaria | 23d [1] | 11 nM (PfPK6); 172 nM (PfGSK3) | Disruption of intraerythrocytic development |
COX-2 | Inflammation | Celecoxib analogs [3] | ~50 nM (COX-2 inhibition) | Reduced PGE~2~, vasodilation, pain |
NF-κB signaling | Inflammation | Unspecified pyrimidinediones [3] | Not quantified | Downregulation of TNF-α, IL-6, iNOS |
Gram-positive cell envelope | Antibacterial | Thienopyrimidinedione 2 [7] | 2 mg/L (MRSA/VRSA) | Membrane disruption & bacterial lysis |
Adenosine receptors | Neurological/CV* | Patent derivatives [5] | Submicromolar K~i~ values | Cardioprotection in hypertrophy models |
*CV = Cardiovascular; based on patent claims for cycloalkyl-substituted pyrimidinediones targeting diastolic dysfunction [5].
The 1H-tautomerism of pyrimidinediones (stabilized by intramolecular hydrogen bonding between N~3~H and C~4~=O) enhances solubility and permits pH-dependent membrane permeability. This tautomer predominates (>90%) in physiological conditions, optimizing bioavailability for intracellular targets like kinases and transcriptional regulators [6] [8].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: